![molecular formula C7H6N2S B1381021 6-Aminobenzo[c]isothiazole CAS No. 1440512-64-0](/img/structure/B1381021.png)

6-Aminobenzo[c]isothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

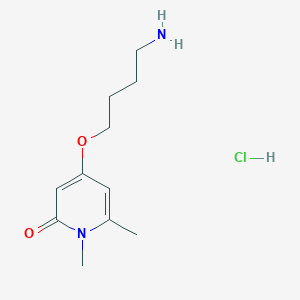

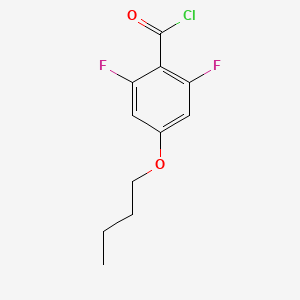

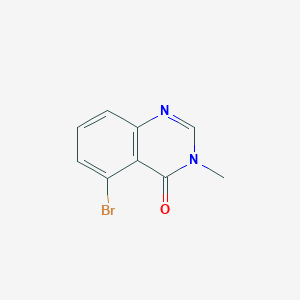

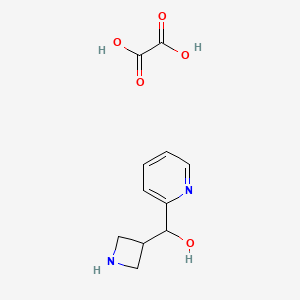

6-Aminobenzo[c]isothiazole is a heterocyclic compound with the molecular formula C7H6N2S . It is a significant topic in the field of heterocyclic compounds, as it is one of the most important building blocks for new materials possessing interesting electronic, mechanical, or biological properties .

Molecular Structure Analysis

The molecular structure of 6-Aminobenzo[c]isothiazole consists of a five-membered isothiazole ring attached to a benzene ring at the 2-position . The isothiazole ring contains two electronegative heteroatoms (nitrogen and sulfur) in a 1,2-relationship .

Chemical Reactions Analysis

Isothiazoles, including 6-Aminobenzo[c]isothiazole, have been utilized in various chemical reactions due to their unique properties. New functionalization strategies have been developed through both cross-coupling and direct C−H activation chemistry .

Physical And Chemical Properties Analysis

6-Aminobenzo[c]isothiazole is a white to brown solid . It has a molecular weight of 150.2 . The compound is stored at refrigerator temperatures .

Applications De Recherche Scientifique

I have conducted searches to gather information on the scientific research applications of “6-Aminobenzo[c]isothiazole”. However, specific details on unique applications for this compound are limited in the available literature. Below are some potential applications based on the general properties and reactivity of isothiazoles, which may be relevant to 6-Aminobenzo[c]isothiazole:

Synthesis of Derivatives

Isothiazoles can undergo various chemical reactions to synthesize a wide range of derivatives. These derivatives can have diverse biological activities and potential applications in medicinal chemistry .

Biological Evaluation

Thiazole derivatives, including those related to isothiazoles, have been evaluated for their biological activities. This includes potential uses in treating liver diseases and as antagonists of insect GABA receptors .

Reactivity Studies

Recent advances in the synthesis and reactivity of isothiazoles have made them accessible for further chemical studies. This includes exploring new condensation methods and addressing challenges posed by unstable intermediates .

Neat Synthesis Methods

Innovative synthesis methods for isothiazoles have been developed, such as ammonium thiocyanate-promoted neat synthesis. This method offers a simple, rapid, and eco-friendly approach to creating isothiazole compounds .

Safety And Hazards

6-Aminobenzo[c]isothiazole is harmful if swallowed, in contact with skin, or if inhaled. It may cause respiratory irritation, skin irritation, and serious eye irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Orientations Futures

The emergence of novel heterocyclic architectures based on isothiazole opens the door for future investigations of this versatile heterocyclic scaffold . The noticeable biological effects observed for isothiazole-containing compounds have generated an enormous interest on this scaffold for drug discovery and development programs .

Propriétés

IUPAC Name |

2,1-benzothiazol-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-6-2-1-5-4-10-9-7(5)3-6/h1-4H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVPWWVOQZCYKKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CSN=C2C=C1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311136 |

Source

|

| Record name | 2,1-Benzisothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Aminobenzo[c]isothiazole | |

CAS RN |

1440512-64-0 |

Source

|

| Record name | 2,1-Benzisothiazol-6-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1440512-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,1-Benzisothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.